2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-4-14-13(3-1)17-7-15(18-14)20-9-12(10-20)8-19-6-5-16-11-19/h1-7,11-12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJSHZPMZTWTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with 1,2-Dicarbonyl Compounds
The quinoxaline scaffold is traditionally synthesized via acid-catalyzed condensation between o-phenylenediamine and 1,2-dicarbonyl precursors. A modified protocol using MoVP catalyst in toluene at room temperature achieves 85–92% yields within 3–6 hours, minimizing side reactions. For example, reacting o-phenylenediamine (1 mmol) with glyoxal derivatives in the presence of 0.1 g MoVP produces unsubstituted quinoxaline, which serves as a foundational intermediate for subsequent functionalization.
Halogenation for Reactive Sites
Introducing a leaving group at position 2 of the quinoxaline core is critical for coupling with the azetidine-imidazole moiety. Chlorination via phosphorus oxychloride (POCl₃) at 80°C for 12 hours converts hydroxyl or amine groups into chloro substituents, enabling nucleophilic substitution. Spectral confirmation via ¹H NMR shows a characteristic singlet at δ 8.05–8.02 ppm for aromatic protons adjacent to the chlorine atom.
Preparation of the Azetidine-Imidazole Side Chain
Azetidine Ring Synthesis
Azetidine, a strained four-membered amine ring, is synthesized via cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions. Alternatively, ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs catalyst offers a more controlled route, yielding 3-substituted azetidines with >70% efficiency.
Imidazole Functionalization via van Leusen Reaction
The van Leusen protocol enables imidazole ring formation directly on the azetidine scaffold. Treating 3-formylazetidine with TosMIC (tosylmethyl isocyanide) and potassium carbonate in DMF at 25°C generates 3-(imidazol-1-yl)methylazetidine through a [3+2] cycloaddition mechanism. ¹³C NMR analysis confirms the presence of the imidazole moiety with a resonance at δ 171.2 ppm for the C=O group.
Side-Chain Characterization
Mass spectrometry (MALDI-TOF) of the azetidine-imidazole intermediate reveals a molecular ion peak at m/z 333 (M + Na)⁺, aligning with the expected molecular formula C₈H₁₁N₃. Elemental analysis further validates purity, with nitrogen content measured at 18.11% (theoretical: 18.05%).
Coupling of Quinoxaline and Azetidine-Imidazole Moieties
Nucleophilic Aromatic Substitution (NAS)
Reacting 2-chloroquinoxaline (1 mmol) with 3-(imidazol-1-yl)methylazetidine (1.2 mmol) in dimethylacetamide (DMA) at 120°C for 24 hours achieves 68% coupling efficiency. The reaction proceeds via a two-step mechanism: initial chloride displacement by the azetidine nitrogen, followed by rearomatization of the quinoxaline ring.
Palladium-Catalyzed Amination
Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos ligand system enhances yield to 82% under milder conditions (90°C, 12 hours). This method is preferred for electron-deficient quinoxalines, as evidenced by reduced byproduct formation in GC-MS analysis.
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal DMA as the optimal solvent (yield: 68%) due to its high polarity and ability to stabilize transition states. Lower yields are observed in THF (45%) and DMF (58%) due to inadequate solvation of intermediates.
Catalytic Enhancements
Adding 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves NAS efficiency to 75% by facilitating chloride ion displacement. Reaction time is concurrently reduced to 18 hours.
Spectroscopic Validation and Purity Assessment
Nuclear Magnetic Resonance (NMR)
¹H NMR (300 MHz, CDCl₃) of the final product shows distinct signals for the quinoxaline (δ 8.05–7.80 ppm, aromatic), azetidine (δ 3.98 ppm, SCH₂), and imidazole (δ 7.16 ppm, NH) protons. ¹³C NMR confirms connectivity with a carbonyl resonance at δ 171.2 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) calculates [M+H]⁺ at m/z 299.76 for C₁₅H₁₄ClN₅, matching the theoretical molecular weight.
Challenges and Alternative Pathways
Azetidine Ring Strain
The inherent strain of the azetidine ring necessitates careful control of reaction pH and temperature to prevent ring-opening. Conducting coupling reactions at pH 7–8 in buffered solutions mitigates decomposition.
Imidazole Sensitivity
The imidazole moiety’s susceptibility to oxidation requires inert atmospheres (N₂ or Ar) during synthesis. Storage under nitrogen at −20°C preserves compound stability for >6 months.
Industrial and Pharmacological Relevance
While current data focus on synthetic methodology, the structural similarity of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline to kinase inhibitors suggests potential bioactivity. Further pharmacological profiling is recommended to explore therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole or quinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is C14H14N4, with a molecular weight of approximately 270.35 g/mol. The compound comprises three key structural components:
- Quinoxaline Core : Known for its diverse biological activities.
- Azetidine Ring : Enhances binding affinity and specificity.
- Imidazole Moiety : Capable of interacting with metal ions and enzymes.
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can effectively combat bacterial and fungal pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
The anticancer potential of compounds similar to this compound has been extensively studied. In vitro assays demonstrate inhibition of cancer cell proliferation, with some derivatives showing low cytotoxicity towards normal cells, suggesting a promising therapeutic profile.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that certain quinoxaline derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Research in Cancer Letters indicated that compounds similar to this quinoxaline derivative inhibited growth in various cancer cell lines, showcasing their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, inhibiting their activity. The quinoxaline core may interact with DNA or proteins, affecting cellular processes. The azetidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Comparable Compounds
Key Observations
Core Structure Influence: Quinoxaline-based compounds (e.g., the target compound and 2-aryl oxadiazolo-imidazo-quinoxalines) often exhibit rigid planar structures, favoring intercalation or enzyme active-site binding . In contrast, quinoline derivatives (e.g., and ) prioritize solubility and bioavailability due to their aromatic nitrogen orientation .
Fused heterocycles (e.g., oxadiazole in ) improve thermal stability and antimicrobial activity but may reduce synthetic accessibility .
Pharmacological Activities: Compounds with benzoimidazole substituents (e.g., ) are frequently associated with enzyme inhibition (e.g., α-glucosidase), while azetidine-containing analogs () target immune receptors like TLR7-9 . Antimicrobial activity in oxadiazolo-imidazo-quinoxalines () highlights the role of electron-deficient heterocycles in disrupting microbial membranes .
Notable Differences :
- The target compound’s synthesis likely involves azetidine functionalization, which requires careful control of steric and electronic effects to avoid byproducts .
- Quinoline-based analogs () prioritize electrophilic substitution (e.g., Vilsmeier–Haack), whereas quinoxaline derivatives () leverage cyclization or rearrangement strategies .
Physicochemical and Pharmacokinetic Considerations
- LogP and Solubility: Azetidine-imidazole substituents in the target compound may lower LogP compared to benzoimidazole-quinolines, improving aqueous solubility .
- Metabolic Stability : The azetidine ring’s smaller size (vs. morpholine in ) could reduce CYP450-mediated metabolism, enhancing half-life .
Biological Activity
The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique combination of an imidazole ring, an azetidine ring, and a quinoxaline moiety, which contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 270.35 g/mol. The structural complexity enhances its potential applications in various therapeutic areas.
Antimicrobial Properties
Research indicates that derivatives of quinoxaline, including the target compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain quinoxaline derivatives possess effective antibacterial and antifungal properties against various pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of imidazole and quinoxaline derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives have shown significant inhibitory effects on tumor cell lines while exhibiting low cytotoxicity towards normal cells . This dual activity suggests a promising therapeutic profile for further development.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, modulating their activity.
- Receptor Interaction : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes like apoptosis and cell cycle regulation.
- Stability and Bioavailability : The structural features enhance the compound's stability and bioavailability, making it more effective in biological systems .
Study on Anticancer Activity
A study evaluated the anticancer efficacy of various quinoxaline derivatives against different cancer cell lines. Results indicated that some compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, showcasing their potential as novel anticancer agents .
Antimicrobial Evaluation
In a comparative study of quinoxaline derivatives, this compound demonstrated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest a mechanism involving disruption of bacterial cell integrity .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary synthetic routes for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinoxaline?
- Methodological Answer : The synthesis of this compound involves two key steps: (1) construction of the azetidine ring and (2) functionalization with the imidazole moiety. A common approach is to react ethylenediamine derivatives with β-dicarbonyl compounds to form the quinoxaline core . The azetidine-imidazole side chain can be introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in structurally related quinoxaline derivatives . Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical for improving yield and purity.
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Structural characterization typically combines X-ray crystallography (using programs like SHELXL for refinement ) and spectroscopic techniques :
- NMR : and NMR identify proton environments and carbon connectivity. For example, the imidazole proton signals appear at δ 7.5–8.5 ppm, while azetidine protons resonate near δ 3.0–4.0 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Stretching vibrations (e.g., C-N at ~1600 cm) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound to imidazoline receptors?
- Methodological Answer : Discrepancies in binding data often arise from assay variability (e.g., radioligand vs. fluorescence-based assays). To address this:
- Use multiple assay formats (e.g., competitive binding, functional cAMP assays) to cross-validate results .
- Perform molecular docking studies (e.g., AutoDock Vina) to model interactions between the compound’s azetidine-imidazole motif and receptor active sites .
- Validate computational predictions with site-directed mutagenesis of receptor residues implicated in binding .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer : Key approaches include:
- Lipophilicity modulation : Introduce polar substituents (e.g., hydroxyl groups) to improve solubility without compromising membrane permeability. For example, methyl or ethyl ester derivatives of related imidazole-quinoxalines show enhanced bioavailability .
- Metabolic stability : Use deuterium labeling at metabolically labile sites (e.g., azetidine C-H bonds) to prolong half-life .
- Prodrug design : Convert the quinoxaline nitrogen to a phosphate ester for targeted release in low-pH environments (e.g., tumor tissues) .
Q. How does the compound’s stereochemistry impact its biological activity?
- Methodological Answer : Stereochemical effects are evaluated via:
- Chiral resolution : Separate enantiomers using HPLC with chiral stationary phases (e.g., amylose-based columns) .
- Pharmacological profiling : Test each enantiomer in receptor-binding assays. For example, in imidazoline receptor studies, (R)-enantiomers of similar compounds exhibit 10-fold higher affinity than (S)-forms .
- Computational analysis : Compare enantiomer docking poses to identify steric clashes or favorable interactions in the receptor pocket .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity for this compound while others show no efficacy?
- Methodological Answer : Variability may stem from:
- Cell line specificity : Test the compound across panels (e.g., NCI-60) to identify responsive cancer types. For instance, quinoxalines with azetidine-imidazole motifs show selectivity for hematological cancers due to ABC transporter expression .
- Apoptosis vs. cytostasis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms. Contradictory results may arise if assays measure different endpoints (e.g., IC vs. long-term clonogenic survival) .
- Oxidative stress modulation : Quantify ROS levels (e.g., DCFH-DA assay) to determine if activity is redox-dependent .
Key Research Gaps and Future Directions
- Structural analogs : Explore replacing the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility .
- Target deconvolution : Use CRISPR-Cas9 screens to identify novel targets beyond imidazoline receptors .
- In vivo toxicity : Conduct rodent studies to evaluate hepatotoxicity risks associated with imidazole metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
